REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH:7]([F:9])[F:8])[C:3](OC)=[O:4].[BH4-].[Li+].Cl>C1COCC1>[NH2:1][C:2]([CH:7]([F:8])[F:9])([CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH2:3][OH:4] |f:1.2|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)(C(F)F)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH and acetone
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
solvent evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CC1=CC=CC=C1)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |